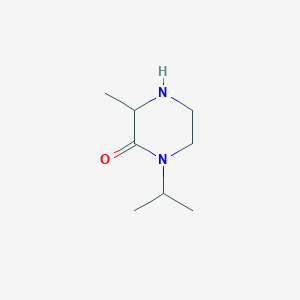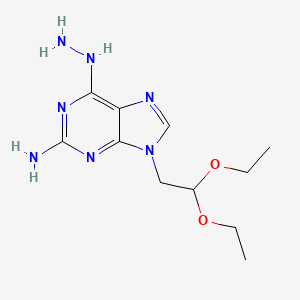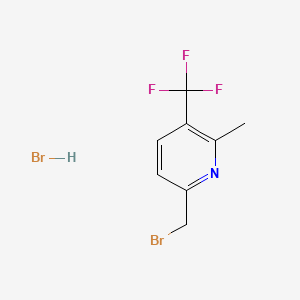
4-Bromo-2,6-difluoro-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-difluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluoro-3-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method includes:
Fluorination: The substitution of hydrogen atoms with fluorine atoms using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,6-difluoro-3-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group or reduced to a hydroxyl group under specific conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Conversion to 4-bromo-2,6-difluoro-3-carboxybenzoic acid.
Reduction: Formation of 4-bromo-2,6-difluoro-3-hydroxybenzoic acid.
Applications De Recherche Scientifique
4-Bromo-2,6-difluoro-3-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The exact mechanism of action of 4-Bromo-2,6-difluoro-3-methoxybenzoic acid is not fully understood. it is believed to function as a competitive inhibitor of enzymes like cytochrome P450, affecting the metabolism of various organic compounds . The presence of bromine and fluorine atoms may enhance its binding affinity to specific molecular targets, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methoxybenzoic acid: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
2,6-Difluoro-4-methoxybenzoic acid: Lacks the bromine atom, which may affect its ability to participate in certain chemical reactions.
4-Bromo-3-methoxybenzoic acid: Lacks the fluorine atoms, leading to variations in its physical and chemical properties.
Uniqueness
4-Bromo-2,6-difluoro-3-methoxybenzoic acid is unique due to the combination of bromine, fluorine, and methoxy groups on the benzoic acid core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H5BrF2O3 |
|---|---|
Poids moléculaire |
267.02 g/mol |
Nom IUPAC |
4-bromo-2,6-difluoro-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H5BrF2O3/c1-14-7-3(9)2-4(10)5(6(7)11)8(12)13/h2H,1H3,(H,12,13) |
Clé InChI |
OHILSYDGMOUCFE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1F)C(=O)O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14766201.png)


![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)



![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)





